1-(2-Chloroethoxy)-4-methoxybenzene
Overview
Description
1-(2-Chloroethoxy)-4-methoxybenzene is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethoxy group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-4-methoxybenzene can be synthesized through the reaction of 4-methoxyphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methoxyphenol is replaced by the 2-chloroethoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethoxy)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 1-(2-ethoxy)-4-methoxybenzene.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form corresponding amines or thioethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1-(2-ethoxy)-4-methoxybenzene.
Substitution: 1-(2-azidoethoxy)-4-methoxybenzene or 1-(2-thioethoxy)-4-methoxybenzene.
Scientific Research Applications
1-(2-Chloroethoxy)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloroethoxy and methoxy substituents on biological activity.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-chloroethoxy)-4-methoxybenzene depends on the specific application. In general, the compound can interact with various molecular targets through its chloroethoxy and methoxy groups. These interactions can lead to changes in the structure and function of target molecules, such as enzymes or receptors, thereby exerting its effects.
Comparison with Similar Compounds
2-(2-Chloroethoxy)ethanol: This compound has a similar chloroethoxy group but lacks the aromatic ring and methoxy group.
2-Ethoxyethanol: Similar in structure but with an ethoxy group instead of a chloroethoxy group.
2-Chloroethanol: Contains the chloroethoxy group but lacks the aromatic ring and methoxy group.
Uniqueness: 1-(2-Chloroethoxy)-4-methoxybenzene is unique due to the presence of both the chloroethoxy and methoxy groups attached to an aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-(2-chloroethoxy)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMJRUQPYAEKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435259 | |
Record name | 1-(2-chloroethoxy)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3383-74-2 | |
Record name | 1-(2-Chloroethoxy)-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3383-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-chloroethoxy)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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